![molecular formula C20H20N4O2S2 B2423324 3-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868973-10-8](/img/structure/B2423324.png)
3-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
3-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O2S2 and its molecular weight is 412.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Novel Compound Design and Synthesis
A novel compound, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, was designed and synthesized via the cyclization of thioamide with 2-chloroacetoacetate. This process highlights the versatility of thioamide compounds in producing structurally complex and potentially biologically active molecules (Tang Li-jua, 2015).
Thiadiazole Scaffold with Anticancer Activity
A study on N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated their potential as anticancer agents. The synthesis under microwave irradiation resulted in compounds showing significant in vitro anticancer activity against a variety of human cancer cell lines. This research underscores the therapeutic potential of thiadiazole and benzamide-containing compounds (S. Tiwari et al., 2017).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups revealed promising anticancer activity. This efficient, solvent-free method points to the broader applicability of such compounds in drug discovery (S. Tiwari et al., 2017).
Biological Activity and Applications
Anticancer Evaluation
The anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against various cancer cell lines highlighted several compounds with activities surpassing the reference drug, etoposide. This study showcases the potential of these compounds in cancer therapy (B. Ravinaik et al., 2021).
Docking Study and ADMET Prediction
A molecular docking study and ADMET prediction for the synthesized N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives provided insights into their mechanism of action and oral drug-like behavior. Such studies are critical for advancing potential therapeutic agents through the drug development pipeline (S. Tiwari et al., 2017).
properties
IUPAC Name |
3-methyl-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-14-6-5-9-16(12-14)18(26)22-19-23-24-20(28-19)27-13-17(25)21-11-10-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDFRKYAVNMXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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